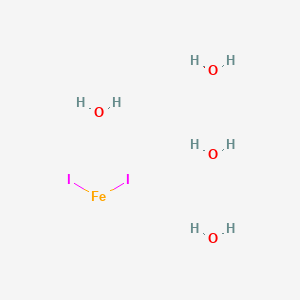
Diiodoiron;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodoiron;tetrahydrate is a chemical compound with the formula FeI₂·4H₂O It is a coordination complex where iron is bonded to two iodine atoms and four water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diiodoiron;tetrahydrate can be synthesized by dissolving iron in a solution of iodine in water. The resulting solution is then evaporated to deposit green crystals of the tetrahydrate . The reaction can be represented as:
Fe+I2+4H2O→FeI2⋅4H2O
Industrial Production Methods
Industrial production of this compound typically involves the reaction of iron filings with iodine in an aqueous medium, followed by crystallization. The process is carried out under controlled conditions to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diiodoiron;tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) compounds.
Reduction: It can be reduced to elemental iron.
Substitution: The iodine atoms can be substituted with other halogens or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Iron(III) iodide or iron(III) oxide.
Reduction: Elemental iron.
Substitution: Iron(II) chloride or iron(II) bromide.
Applications De Recherche Scientifique
Diiodoiron;tetrahydrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other iron compounds.
Biology: Investigated for its potential role in biological systems and as a model compound for studying iron metabolism.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diiodoiron;tetrahydrate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The pathways involved include:
Oxidative Stress: It can generate reactive oxygen species, leading to oxidative stress in cells.
Metal Ion Homeostasis: It can influence the balance of metal ions in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
- Iron(II) bromide tetrahydrate (FeBr₂·4H₂O)
- Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
- Armstrong’s acid (naphthalene-1,5-disulfonic acid tetrahydrate)
Uniqueness
Diiodoiron;tetrahydrate is unique due to its specific coordination environment and the presence of iodine atoms This gives it distinct chemical and physical properties compared to other iron(II) halide hydrates
Propriétés
Formule moléculaire |
FeH8I2O4 |
|---|---|
Poids moléculaire |
381.72 g/mol |
Nom IUPAC |
diiodoiron;tetrahydrate |
InChI |
InChI=1S/Fe.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
Clé InChI |
YECVBNYAHYWPOD-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.[Fe](I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)


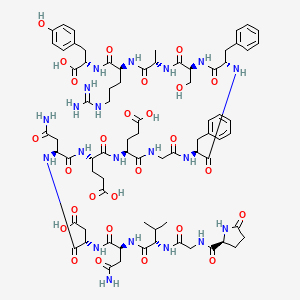
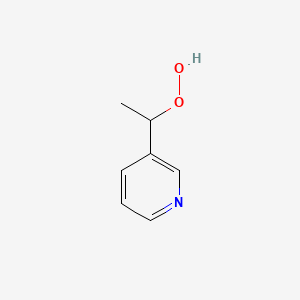

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
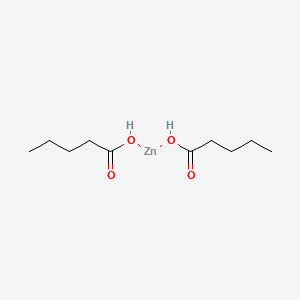
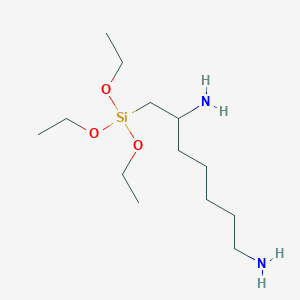
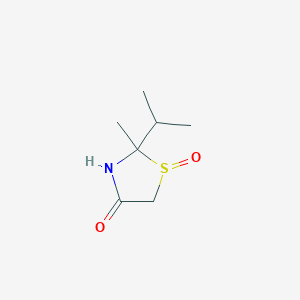
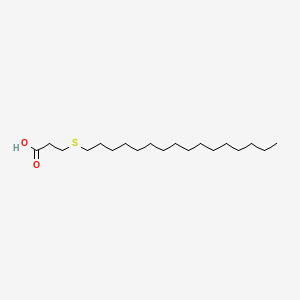
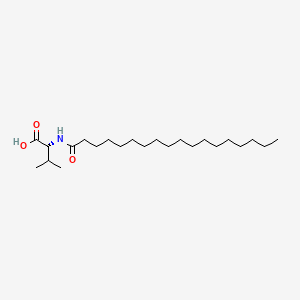
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
